molecular formula C19H16N2O4 B2782427 Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034595-01-0

Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2782427
CAS No.: 2034595-01-0
M. Wt: 336.347
InChI Key: OJAMGNPQCAKQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is an organic compound that features a complex structure combining a furan ring, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and pyridine rings are crucial for its binding affinity and specificity, allowing it to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate: shares similarities with other heterocyclic compounds such as:

Uniqueness

  • The unique combination of the furan, pyridine, and benzoate ester moieties in a single molecule provides distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

methyl 4-[[2-(furan-2-yl)pyridin-3-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-19(23)14-8-6-13(7-9-14)18(22)21-12-15-4-2-10-20-17(15)16-5-3-11-25-16/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAMGNPQCAKQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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